1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl, iodo, and isobutoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the electrophilic 2,2-difluoroethylation of a pyrazole derivative using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for other pharmacophores.
Agrochemistry: It can be used in the development of new agrochemicals with improved efficacy and stability.
Materials Science: The compound’s properties can be exploited in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have similar applications in medicinal chemistry and agrochemistry.
(2,2-difluoroethyl)(aryl)iodonium triflate: This reagent is used in the synthesis of difluoroethylated compounds and shares similar chemical properties.
Uniqueness
1-(2,2-difluoroethyl)-4-iodo-5-(isobutoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of difluoroethyl, iodo, and isobutoxymethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IN2O/c1-7(2)5-16-6-9-8(13)3-14-15(9)4-10(11)12/h3,7,10H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHFJJLIWEWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1CC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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